

FTIR reference spectrum for 2-hydroxyphenylacetic acid identification

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetate

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FTIR Reference Guide: 2-Hydroxyphenylacetic Acid Identification

Executive Summary & Molecule Profile

2-Hydroxyphenylacetic acid (2-HPAA), also known as ortho-hydroxyphenylacetic acid, is a critical metabolic intermediate and synthetic building block. Its identification is frequently complicated by the presence of structural isomers (3-HPAA, 4-HPAA) and chemically related analogs like Mandelic acid.

This guide provides a definitive FTIR-based identification protocol. Unlike generic spectral lists, this document focuses on comparative sampling techniques (ATR vs. KBr) and isomer differentiation logic to ensure data integrity in pharmaceutical and research applications.

Target Molecule Specification

Feature	Detail
IUPAC Name	2-(2-Hydroxyphenyl)acetic acid
Common Name	ortho-Hydroxyphenylacetic acid
CAS Number	614-75-5
Molecular Formula	C ₈ H ₈ O ₃
Key Structural Feature	Ortho-substitution allows for intramolecular hydrogen bonding between the phenolic hydroxyl and the carboxyl group, a distinct spectral signature compared to para-isomers.[1]

Technical Comparison: Sampling Methodologies

The choice of sampling technique significantly alters the observed spectrum of 2-HPAA due to its capacity for hydrogen bonding. The following comparison evaluates the two industry-standard methods.

Method A: Attenuated Total Reflectance (ATR)

Status: Modern Standard for Routine ID

- Mechanism: The sample is pressed against a high-refractive-index crystal (ZnSe or Diamond). The IR beam penetrates a few microns into the sample (evanescent wave).[2]
- Pros: Rapid (no prep), non-destructive, high throughput.
- Cons: Peak shifts (lower wavenumbers) and intensity distortions compared to transmission spectra; shallow penetration depth may miss bulk impurities.
- Best For: Raw material ID, incoming QC, rapid screening.

Method B: KBr Pellet (Transmission)

Status: Gold Standard for Structural Characterization

- Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc. Light passes through the sample.
- Pros: High resolution, excellent signal-to-noise ratio, matches historical spectral libraries (NIST/SDBS).
- Cons: Hygroscopic (KBr absorbs water), time-consuming, requires skilled preparation to avoid "Christiansen effect" (scattering).
- Best For: Publication-quality data, resolving complex isomer mixtures, definitive structural elucidation.

Comparative Data Table

Parameter	ATR (Diamond/ZnSe)	KBr Pellet (Transmission)
Sample Prep Time	< 1 minute	15–20 minutes
Spectral Resolution	Good (dependent on contact)	Excellent (true absorption)
Peak Position	Slight Red Shift (lower cm^{-1})	Standard Reference Position
Water Interference	Minimal	High (KBr is hygroscopic)
H-Bonding Sensitivity	Surface interactions dominate	Bulk lattice interactions dominate

Spectral Analysis & Peak Assignment

The identification of 2-HPAA relies on three distinct spectral regions. The "Fingerprint Region" is the critical differentiator for the ortho isomer.

Region 1: Functional Group Region (4000–1500 cm^{-1})

Wavenumber (cm ⁻¹)	Vibration Mode	Assignment & Notes
3200–3550	O-H Stretch	Phenolic OH: Sharp to broad band.[3] In 2-HPAA, this may broaden due to intramolecular H-bonding.
2500–3000	O-H Stretch	Carboxylic Acid OH: Very broad, "hairy" absorption characteristic of carboxylic acid dimers. Overlaps with C-H stretches.
1680–1720	C=O Stretch	Carboxylic Carbonyl: Strong, sharp peak.[4] Often appears as a doublet or has a shoulder if monomer/dimer equilibrium exists.
1580–1610	C=C Ring Stretch	Aromatic ring breathing modes.

Region 2: The Isomer Fingerprint (1000–600 cm⁻¹)

CRITICAL: This region distinguishes 2-HPAA from its common contaminant, 4-HPAA (para-isomer).

- 2-HPAA (Ortho): Characterized by a strong C-H out-of-plane bending (wag) vibration in the 735–770 cm⁻¹ range. Ortho-disubstituted benzenes typically lack the strong ring bending peak at 690 cm⁻¹ found in mono-substituted rings.[5]
- 4-HPAA (Para): Characterized by a strong C-H out-of-plane bending vibration in the 800–850 cm⁻¹ range.

“

Diagnostic Rule: If your spectrum shows a dominant peak $>800\text{ cm}^{-1}$ and lacks the $\sim 750\text{ cm}^{-1}$ feature, you likely have the para-isomer, not the ortho-isomer.

Experimental Protocols

Protocol A: ATR Acquisition (Routine)

- Clean: Ensure ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat background.
- Load: Place ~ 10 mg of solid 2-HPAA powder onto the crystal center.
- Contact: Lower the pressure arm. Apply force until the live spectrum preview shows maximized peak intensity without "bottoming out" (absorbance > 1.5).
- Acquire: Scan $4000\text{--}450\text{ cm}^{-1}$, 4 cm^{-1} resolution, 16 scans.
- Correction: Apply "ATR Correction" algorithm in software if comparing to KBr library data.

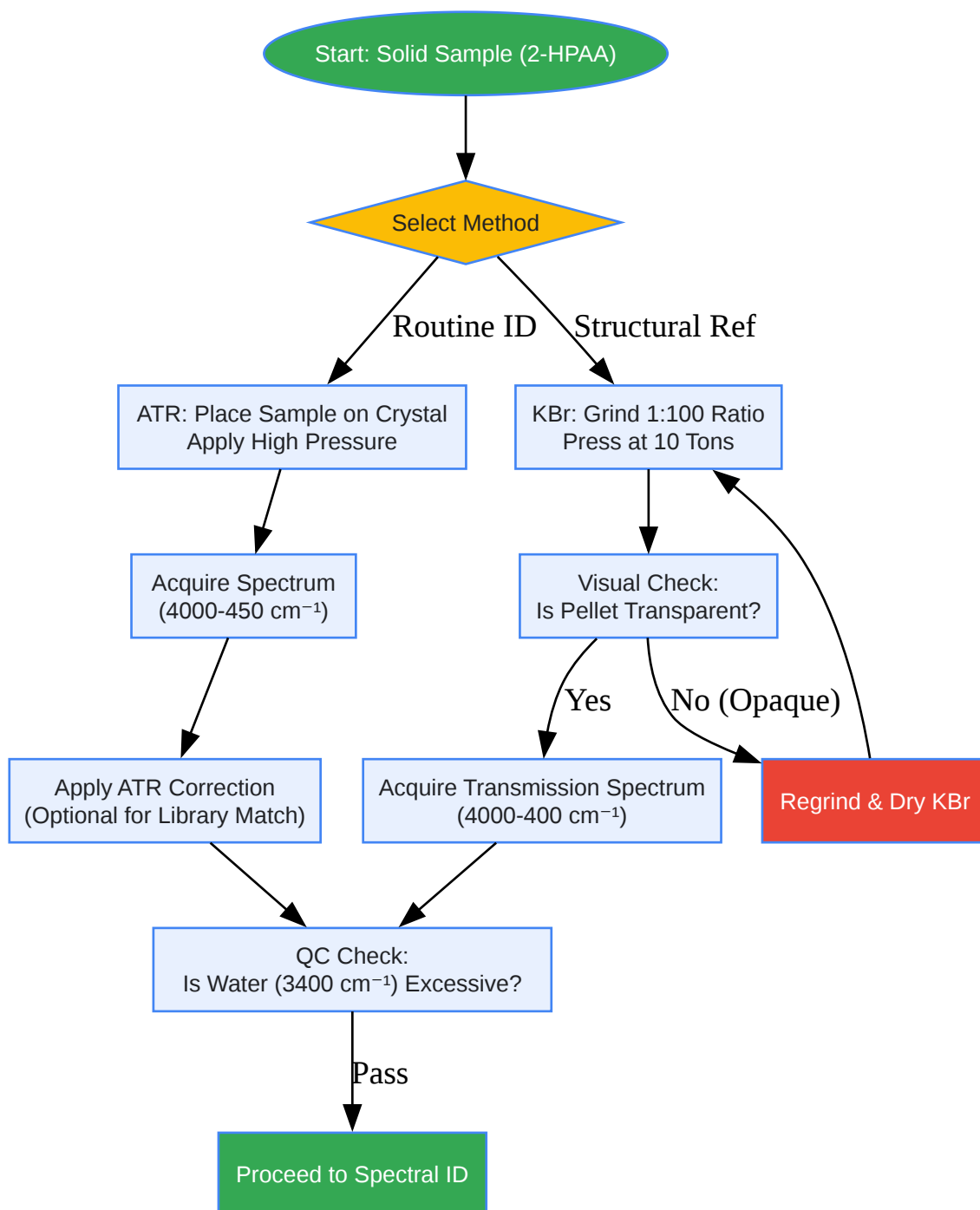
Protocol B: KBr Pellet Preparation (Reference)

- Ratio: Mix 2 mg of 2-HPAA with 200 mg of spectroscopic grade KBr (1:100 ratio).
- Grind: Pulverize in an agate mortar for 2-3 minutes. Goal: Particle size $<$ wavelength of IR light ($2\text{--}5\text{ }\mu\text{m}$) to prevent scattering.
- Press: Transfer to a die set. Evacuate air (vacuum pump) and press at 8-10 tons for 2 minutes.
- Inspect: The resulting pellet should be transparent/translucent (glass-like). If opaque/white, regrind.
- Acquire: Scan $4000\text{--}400\text{ cm}^{-1}$ against a blank air background.

Visualizations & Workflows

Diagram 1: FTIR Acquisition & Decision Workflow

This workflow ensures consistent data generation and immediate quality checks.

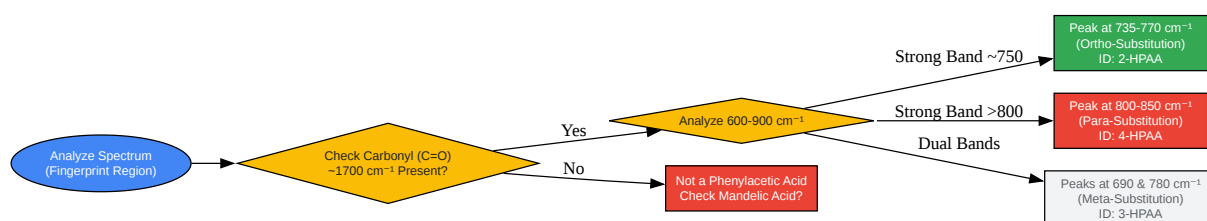


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Caption: Standardized workflow for acquiring high-fidelity FTIR spectra of 2-HPAA using ATR or KBr methodologies.

Diagram 2: Isomer Differentiation Logic (Ortho vs. Para)

This decision tree aids in distinguishing the target molecule from its most common isomer.



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Caption: Logic gate for distinguishing 2-HPAA (ortho) from 4-HPAA (para) and 3-HPAA (meta) based on C-H out-of-plane bending modes.

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